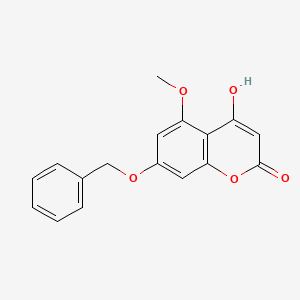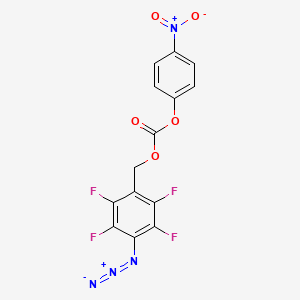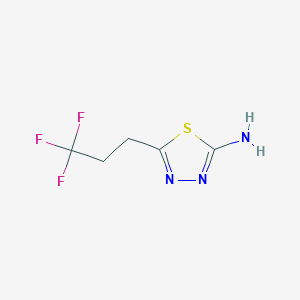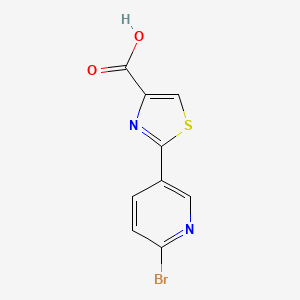![molecular formula C7H4BrCl2N3 B13687610 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl substituents on the pyrrolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrrolopyrimidine precursor using phosphorus oxychloride to introduce the chlorine atoms at the 2 and 4 positions. The bromine atom is then introduced through a bromination reaction using N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Phosphorus Oxychloride: Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting kinases and other enzymes involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Material Science:
作用机制
The mechanism of action of 6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival .
相似化合物的比较
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine and methyl substituents but shares the core pyrrolopyrimidine structure.
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with different substitution patterns.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications.
属性
分子式 |
C7H4BrCl2N3 |
|---|---|
分子量 |
280.93 g/mol |
IUPAC 名称 |
6-bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrCl2N3/c1-2-3-5(9)12-7(10)13-6(3)11-4(2)8/h1H3,(H,11,12,13) |
InChI 键 |
RWQSACRGWSGZPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)


![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)

![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)


![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)

